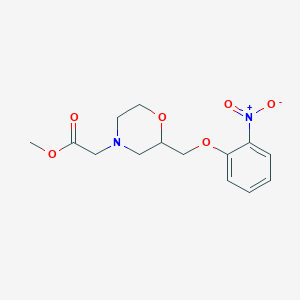
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H16N2O6 and a molecular weight of 310.3 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate typically involves the reaction of 2-nitrophenol with morpholine in the presence of a suitable base, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(2-((2-aminophenoxy)methyl)morpholino)acetate.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 2-(2-((2-nitrophenoxy)methyl)morpholino)acetic acid.
Applications De Recherche Scientifique
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The morpholine ring provides a unique structural framework that can enhance the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-((2-aminophenoxy)methyl)morpholino)acetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-((2-chlorophenoxy)methyl)morpholino)acetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Methyl 2-(2-((2-nitrophenoxy)methyl)morpholino)acetate is unique due to its combination of a nitro group and a morpholine ring, which provides distinct reactivity and selectivity compared to other similar compounds .
Propriétés
Numéro CAS |
1706454-71-8 |
|---|---|
Formule moléculaire |
C14H18N2O6 |
Poids moléculaire |
310.30 g/mol |
Nom IUPAC |
methyl 2-[2-[(2-nitrophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H18N2O6/c1-20-14(17)9-15-6-7-21-11(8-15)10-22-13-5-3-2-4-12(13)16(18)19/h2-5,11H,6-10H2,1H3 |
Clé InChI |
YCTPQDFWNCJYLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



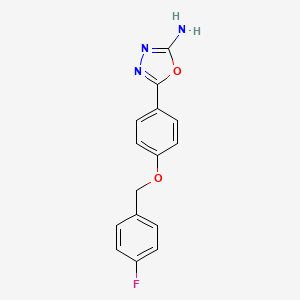
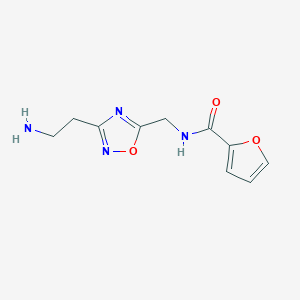
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
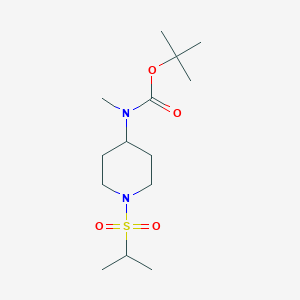
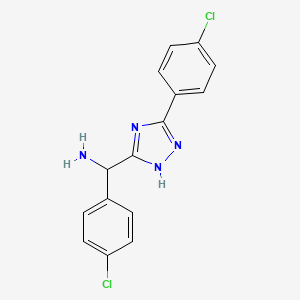
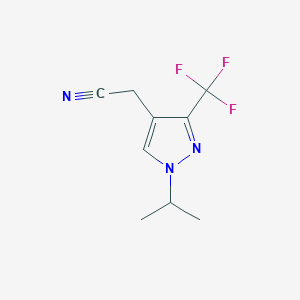
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
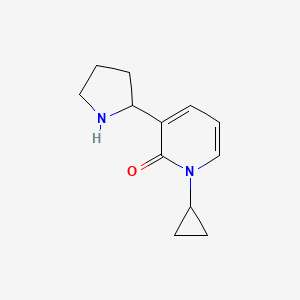
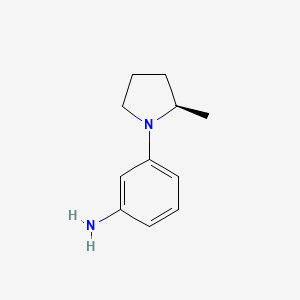
![2-(6-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B15056248.png)
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
![2-Methyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15056263.png)

